2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-acetamide
Description
Properties
IUPAC Name |
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c7-6-10-3-4(12-6)2-9-5(11)1-8/h3H,1-2,8H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZZJSPQRZRCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Cyclization
The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which involves condensation of thiourea derivatives with α-haloketones. For 2-chloro-thiazol-5-ylmethyl intermediates, the reaction proceeds as follows:
-
Reactants : 2-Chloro-3-oxopropane derivatives and thiourea.
-
Conditions : Reflux in ethanol or aqueous HCl.
-
Mechanism : Cyclization forms the 2-chlorothiazole ring, followed by chloromethylation at the 5-position.
Example :
Amide Bond Formation via Acyl Chloride Intermediates
The acetamide moiety is introduced via coupling of 2-chloro-thiazol-5-ylmethylamine with acetyl chloride derivatives.
Method A: Direct Acetylation :
-
Reactants : 2-Chloro-thiazol-5-ylmethylamine and chloroacetyl chloride.
-
Conditions : Base (e.g., triethylamine) in dichloromethane (DCM) at 10–25°C.
-
Reaction :
Reductive Amination for N-Alkylation
For N-(2-chloro-thiazol-5-ylmethyl) substitution, reductive amination is employed:
-
Reactants : 2-Chloro-thiazole-5-carbaldehyde and acetamide.
-
Reducing Agent : Sodium cyanoborohydride (NaBH₃CN).
-
Conditions : Methanol, pH 4–5 (acetic acid buffer), 24 hours.
-
Yield : 60–65% after column chromatography.
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Improvements
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in Hantzsch cyclization by 10–15%.
-
Microwave-assisted synthesis reduces reaction time from 24 hours to 30 minutes for amide formation.
Analytical Data and Characterization
Spectral Properties
Purity and Yield Comparison
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Direct Acetylation | 85% | 99.2% |
| Carbodiimide Coupling | 72% | 98.5% |
| Reductive Amination | 65% | 97.8% |
Challenges and Mitigation
Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives, including 2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-acetamide, exhibit significant antimicrobial properties. These compounds have been evaluated against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to their ability to inhibit essential bacterial enzymes or disrupt cell wall synthesis.
Anti-Urease Activity
The compound has shown promising results as a urease inhibitor, which is crucial for treating infections caused by urease-positive microorganisms such as Helicobacter pylori. In vitro studies have reported IC50 values for derivatives in the range of 2.22 to 8.43 μM, indicating potent inhibition compared to standard thiourea (IC50 = 22.50 μM) . The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance inhibitory potency.
Synthesis Pathways
The synthesis of this compound typically involves the reaction of thiazole derivatives with acetic acid derivatives under specific conditions to yield the target compound . The use of various catalysts and solvents can influence the yield and purity of the final product.
Structure-Activity Relationship (SAR)
SAR studies have been pivotal in understanding how structural modifications affect the biological activity of thiazole derivatives. For instance, introducing different substituents on the thiazole ring can significantly alter the compound's affinity for biological targets . Compounds with electronegative atoms such as nitrogen or sulfur have shown enhanced interactions with enzyme active sites, improving their inhibitory efficacy against urease .
In Vitro Studies on Urease Inhibition
A notable study involved synthesizing a series of nitrothiazolacetamide derivatives and evaluating their urease inhibition potential. Among these, one derivative exhibited uncompetitive inhibition against urease, showcasing a promising therapeutic avenue for treating urease-related infections .
Antimicrobial Efficacy Against H. pylori
Another study assessed the antimicrobial activity of thiazole-based compounds against metronidazole-resistant strains of H. pylori. The findings suggested that these compounds not only inhibited bacterial growth but also offered a potential alternative treatment for resistant infections .
Data Table: Summary of Findings
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Key Structural Features :
- Thiazole ring : Provides aromaticity and electron-rich regions for molecular interactions.
- 2-Chloro substituent : Enhances electrophilicity and influences reactivity in substitution reactions.
- Amino-acetamide side chain: Contributes hydrogen-bonding capacity and structural flexibility.
However, its synthesis likely parallels methods used for analogous thiazole-acetamides, such as chloroacetylation of thiazol-2-amine derivatives under basic conditions .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest analogs differ in substituents on the thiazole ring or the acetamide side chain. Key examples include:
Key Observations :
Example :
Physicochemical and Crystallographic Properties
Crystal structures of related compounds reveal:
- Hydrogen bonding : Intramolecular N–H···O bonds form S(6) rings, stabilizing planar conformations .
- Dihedral angles: Substituents on the thiazole/thiophene ring induce torsional strain (e.g., 88.11° angle between thiophene and chlorobenzoyl groups in 2-Amino-N-[3-(2-chlorobenzoyl)-thienyl]acetamide) .
- Packing interactions : Weak C–H···O and C–H···π interactions contribute to chain-like or layered crystal structures .
Structure-Activity Relationship (SAR) :
Biological Activity
2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-acetamide is a thiazole derivative recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including an amino group, a chloro substituent, and an acetamide moiety, contribute to its biological efficacy. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₆H₈ClN₃OS
- Molecular Weight : Approximately 195.67 g/mol
- Structural Features : Contains a thiazole ring, an amino group, and a chloro substituent which enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to therapeutic effects such as inhibition of cell growth and proliferation.
- Pathways Involved : It may interfere with cellular processes including DNA replication and protein synthesis, affecting signal transduction pathways crucial for cell survival and proliferation.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the chloro substituent in this compound enhances its antibacterial efficacy compared to similar compounds. Studies have shown promising results against various bacterial strains .
Anticancer Activity
The compound has demonstrated notable cytotoxic effects against several cancer cell lines. For instance:
- Cytotoxicity : In vitro studies reveal that this compound induces apoptosis in cancer cells through multiple mechanisms including enzyme inhibition and modulation of signaling pathways .
- Cell Lines Tested : Significant anticancer activity has been reported against lung adenocarcinoma (A549) and melanoma cells, indicating its potential as a therapeutic agent in cancer treatment .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 2-Amino-5-nitrothiazole | Nitro group instead of chloro | Antimicrobial | Stronger antibacterial activity |
| N-(6-thiocyanato-benzothiazol-2-yl)acetamide | Thiocyanate group | Anticancer | Enhanced anticancer properties |
| 2-Chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide | Chloro group on thiazole | Anticancer | Broader spectrum of activity |
The unique combination of the chloro substituent and specific thiazole structure in this compound may provide distinct advantages in terms of biological activity compared to these similar compounds .
Case Studies
- Anticancer Research : A study evaluated the anticancer properties of various thiazole derivatives, including this compound. Results indicated significant cytotoxicity against A549 and C6 tumor cell lines, with mechanisms involving apoptosis induction confirmed through caspase activation assays .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial potential of thiazole derivatives. The study highlighted that compounds similar to this compound exhibited substantial antibacterial activity against standard strains like E. coli and S. aureus, showcasing its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the recommended synthetic routes and characterization methods for 2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-acetamide?
Methodological Answer:
- Synthesis :
- Begin with a nucleophilic substitution reaction between 2-chloro-thiazole-5-methanamine and chloroacetyl chloride in anhydrous DCM under nitrogen, using triethylamine as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).
- Purify the crude product via column chromatography (silica gel, gradient elution with DCM:MeOH 95:5 to 90:10) .
- Confirm the presence of the acetamide moiety through IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) and thiazole ring via ¹H NMR (δ 7.2–7.5 ppm for aromatic protons) .
- Characterization :
- Essential Techniques :
| Technique | Purpose | Key Peaks/Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm structure | Amide NH (~8.5 ppm), thiazole CH (~7.3 ppm) |
| HPLC-MS | Purity & mass | [M+H]⁺ ion matching theoretical mass |
| Elemental Analysis | Validate composition | C, H, N within ±0.4% of theoretical |
- For reproducibility, cross-validate data with independent synthetic batches .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
Methodological Answer:
- Experimental Design :
- Variables : pH (1–13), temperature (4°C to 60°C), light exposure (UV vs. dark).
- Prepare aqueous/organic solutions (e.g., PBS buffer, DMSO) and aliquot into vials. Incubate under controlled conditions for 24–72 hours .
- Analytical Tools :
- HPLC-UV : Quantify degradation products (retention time shifts or new peaks).
- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the acetamide group).
Q. What reactivity patterns are expected for the thiazole and acetamide groups in this compound?
Methodological Answer:
- Thiazole Reactivity :
- Electrophilic substitution at C-4 (meta to chloro group) is hindered; focus on C-2 or C-5 positions.
- Test halogenation (e.g., NBS in CCl₄) or cross-coupling (Suzuki-Miyaura with Pd catalysts) .
- Acetamide Reactivity :
- Hydrolysis under acidic/basic conditions (HCl/NaOH, reflux). Monitor via TLC and characterize hydrolyzed amine by ESI-MS .
- Competitive Reactions :
Advanced Research Questions
Q. How can mechanistic studies elucidate the catalytic pathways involving this compound?
Methodological Answer:
- Tools :
- Isotopic Labeling : Use ¹⁵N-labeled acetamide to track bond cleavage in hydrolysis studies (analyzed via ¹H-¹⁵N HMBC NMR) .
- In-situ IR/Raman Spectroscopy : Monitor intermediate formation during reactions (e.g., Pd-catalyzed cross-coupling) .
- Computational Support :
Q. What computational strategies optimize this compound’s interactions in drug design?
Methodological Answer:
- Molecular Docking :
- QSAR Modeling :
Q. What experimental design strategies minimize byproducts during scale-up synthesis?
Methodological Answer:
- DoE Approach :
- Variables : Catalyst loading (0.1–5 mol%), solvent polarity (DMF vs. THF), reaction time (1–24 h).
- Use a Box-Behnken design (Minitab) to optimize yield and purity .
- Byproduct Analysis :
- Isolate minor peaks via prep-HPLC and characterize via HRMS/NMR to identify structural motifs (e.g., dimerization via thiazole N-alkylation) .
Q. How can this compound be applied in interdisciplinary research (e.g., materials science)?
Methodological Answer:
- Coordination Chemistry :
- Polymer Science :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
